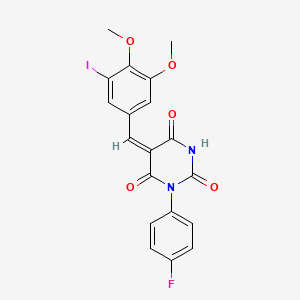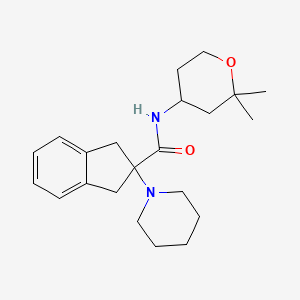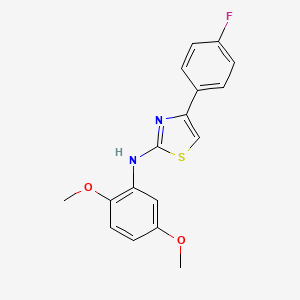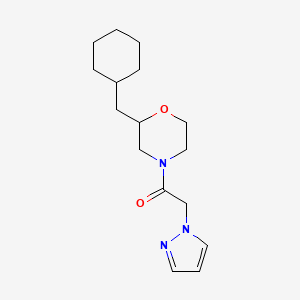![molecular formula C16H17N3O2S2 B5997460 5-[1-(2-Pyridin-2-ylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B5997460.png)
5-[1-(2-Pyridin-2-ylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(2-Pyridin-2-ylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of pyridine, pyrrolidine, and thiophene rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-Pyridin-2-ylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
5-[1-(2-Pyridin-2-ylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile used.
科学研究应用
5-[1-(2-Pyridin-2-ylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide has several scientific research applications:
作用机制
The mechanism of action of 5-[1-(2-Pyridin-2-ylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
5-(Pyridin-2-yl)thiophene-2-thiocarboxamide: Shares the thiophene and pyridine rings but differs in the functional groups attached.
5-(pyrrolidin-1-ylsulfonyl)pyridin-2-ol: Contains the pyrrolidine and pyridine rings but has different substituents.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar in having the pyridine ring but with a pyrimidine instead of a thiophene ring.
Uniqueness
5-[1-(2-Pyridin-2-ylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its specific combination of pyridine, pyrrolidine, and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
5-[1-(2-pyridin-2-ylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c17-16(21)13-7-6-12(23-13)11-4-3-9-19(11)15(20)10-22-14-5-1-2-8-18-14/h1-2,5-8,11H,3-4,9-10H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINKAUMNDWDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CSC2=CC=CC=N2)C3=CC=C(S3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(3,4-dimethylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5997384.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5997388.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B5997397.png)


![5-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole](/img/structure/B5997431.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-9H-purin-6-amine](/img/structure/B5997455.png)

![4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(4-METHYLPHENYL)PROPYL]BENZAMIDE](/img/structure/B5997464.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5997474.png)
![2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5997480.png)

![N-2-biphenylyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5997502.png)
